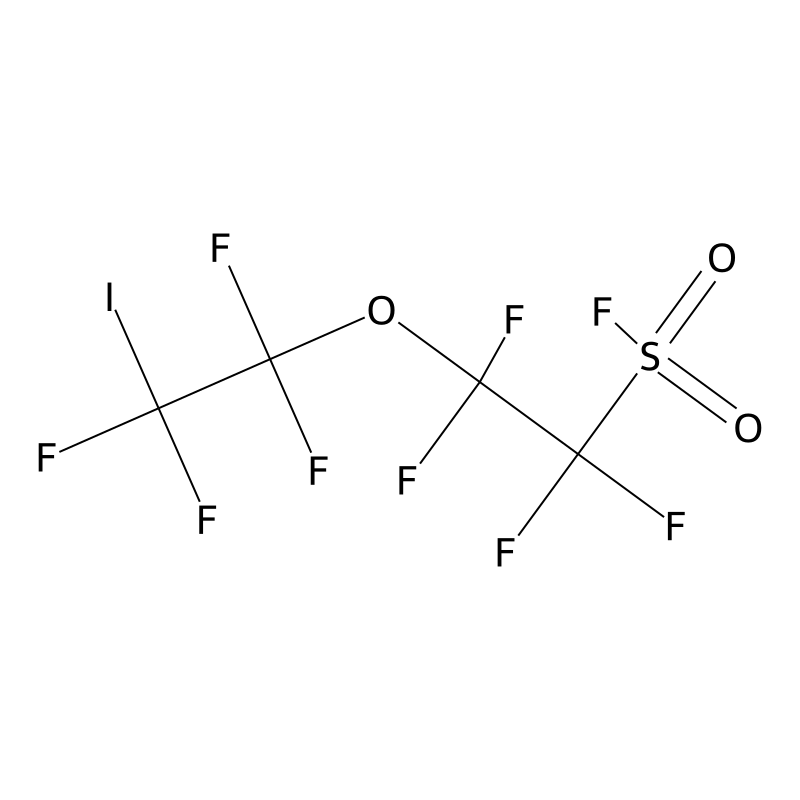1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride is a fluorinated organic compound with the molecular formula and a molecular weight of 425.99 g/mol. Its IUPAC name reflects its complex structure, which includes multiple fluorine atoms and an iodine atom attached to an ethoxy group. This compound is primarily used in research and development settings due to its unique chemical properties and potential applications in various fields.
There is no current information available on the specific mechanism of action of this compound in any biological or chemical system.
- Fluorine: Fluorinated compounds can be corrosive and pose health risks upon inhalation or ingestion.
- Iodine: Elemental iodine can be irritating to the skin and eyes.
- Sulfonyl fluoride: Sulfonyl fluorides can be reactive and potentially harmful upon contact.
The compound is known for its reactivity due to the presence of the sulfonyl fluoride group, which can participate in nucleophilic substitution reactions. The fluorinated carbon atoms can also undergo reactions typical of halogenated compounds, such as elimination reactions or coupling reactions with nucleophiles. Detailed reaction mechanisms involving this compound are less documented but can be inferred based on the behavior of similar fluorinated sulfonyl compounds.
The synthesis of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride typically involves multiple steps of fluorination and functionalization of precursor compounds. The general approach may include:
- Fluorination: Introduction of fluorine atoms using reagents such as elemental fluorine or fluorinating agents.
- Iodination: Selective introduction of iodine into the ethoxy group.
- Sulfonylation: Attachment of the sulfonyl fluoride moiety through reaction with a suitable sulfonylating agent.
These steps require careful control of reaction conditions to ensure high yields and purity .
This compound has potential applications in:
- Organic synthesis: As a building block for creating more complex fluorinated molecules.
- Pharmaceutical development: Due to its unique properties that may enhance drug efficacy or stability.
- Material science: In the production of specialized coatings or films that require unique chemical resistance or surface properties.
Interaction studies involving 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride focus on its behavior in various chemical environments. Preliminary studies suggest that it may interact with nucleophiles in substitution reactions or participate in polymerization processes when used as a monomer or co-monomer in polymer chemistry.
Several compounds share structural similarities with 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1-Difluoroethanesulfonyl fluoride | Simpler structure; fewer fluorine atoms | |
| Tetrafluoroethyl sulfide | Contains sulfur; used in various industrial applications | |
| Perfluorobutanesulfonic acid | Acidic properties; used as a surfactant |
Uniqueness
The uniqueness of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride lies in its highly fluorinated structure combined with an iodine atom and a sulfonyl fluoride group. This combination offers distinct chemical reactivity and potential applications not found in simpler or less functionalized fluorinated compounds .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








